

Technical Guide: Optical Resolution of trans-2-(3,4-Difluorophenyl)cyclopropaneamine

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Compound of Interest

Compound Name:	2-(3,4-Difluorophenyl)cyclopropaneamine
CAS No.:	633312-86-4
Cat. No.:	B3276018

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Abstract

This application note details a robust, scalable protocol for the optical resolution of racemic trans-2-(3,4-difluorophenyl)cyclopropaneamine (trans-FPCPA) to isolate the pharmacologically active (1R, 2S) enantiomer. This amine is the critical chiral building block for the P2Y12 platelet inhibitor Ticagrelor. While various resolution methods exist, this guide focuses on the (R)-Mandelic Acid classical resolution pathway, which is favored in industrial applications for its high enantiomeric excess (ee > 99%) and operational simplicity. We also provide validated analytical methods (Chiral HPLC) and free-base recovery procedures.

Chemical Background & Strategy

The synthesis of Ticagrelor requires the (1R, 2S) configuration of the cyclopropyl amine moiety. The starting material is typically trans-2-(3,4-difluorophenyl)cyclopropaneamine, obtained as a racemic mixture of (1R, 2S) and (1S, 2R) enantiomers.

The Challenge

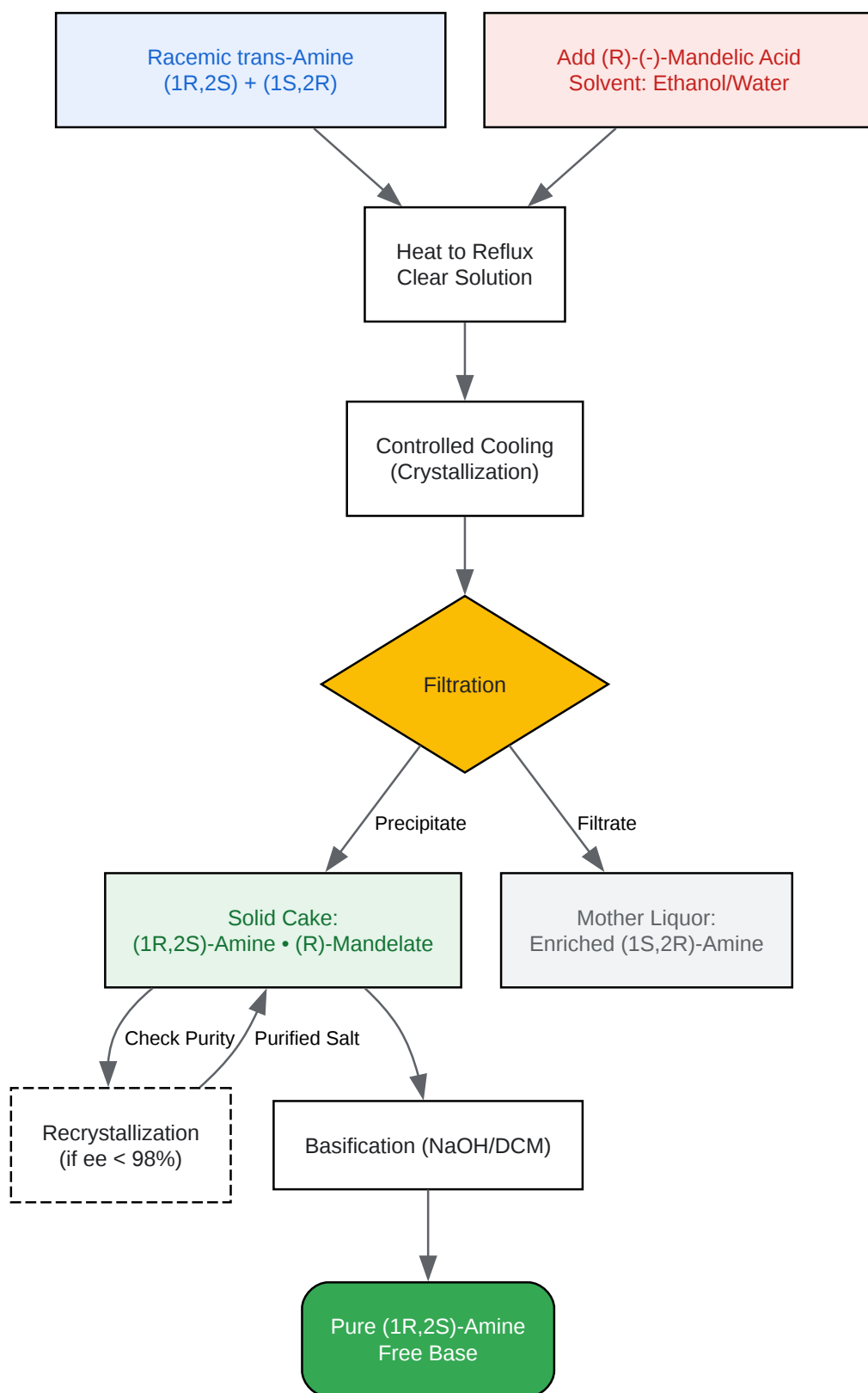
Cyclopropylamines are prone to ring opening under harsh acidic conditions, and the separation of fluorinated phenyl rings requires specific chiral recognition.

The Solution: Diastereomeric Salt Crystallization

The resolution strategy relies on the differential solubility of diastereomeric salts formed with a chiral acid.^{[1][2]}

- Resolving Agent: (R)-(-)-Mandelic Acid (also known as D-Mandelic Acid).
- Mechanism: (R)-Mandelic acid preferentially forms a crystalline salt with the (1R, 2S)-amine, leaving the (1S, 2R)-amine enriched in the mother liquor.
- Alternative: L-Tartaric acid is occasionally cited, but (R)-Mandelic acid is the "gold standard" in patent literature (e.g., CN104974017B) for achieving high yields of the specific (1R, 2S) isomer required for Ticagrelor.

Resolution Pathway Diagram



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Figure 1: Workflow for the resolution of (1R, 2S)-2-(3,4-difluorophenyl)cyclopropaneamine using (R)-Mandelic Acid.

Experimental Protocols

Protocol A: Resolution via (R)-Mandelic Acid Salt Formation

Objective: Isolate (1R, 2S)-2-(3,4-difluorophenyl)cyclopropaneamine (R)-mandelate salt.

Materials:

- Racemic trans-2-(3,4-difluorophenyl)cyclopropaneamine (10 g, 59.1 mmol)
- (R)-(-)-Mandelic Acid (9.0 g, 59.1 mmol) [1.0 eq]
- Ethanol (Absolute)
- Water (Deionized)

Procedure:

- Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, charge the racemic amine (10 g) and Ethanol (80 mL).
- Addition: Add (R)-Mandelic acid (9.0 g) to the solution. The reaction is slightly exothermic.
- Reflux: Heat the mixture to reflux (approx. 78°C) until a clear, homogeneous solution is obtained.
 - Note: If the solution does not clear, add water dropwise (up to 10 mL) until dissolved. A solvent system of EtOH:H₂O (9:1) is often optimal.[3]
- Crystallization: Remove the heat source and allow the flask to cool slowly to room temperature (20-25°C) over 4 hours.
 - Critical Step: Do not force cool with an ice bath initially; rapid cooling traps the unwanted diastereomer.

- Seeding: If no crystals form at 40°C, seed with a few mg of pure (1R, 2S)-salt if available.
- Maturation: Once at room temperature, stir for an additional 2 hours. Then, cool to 0-5°C (ice bath) for 1 hour to maximize yield.
- Filtration: Filter the white crystalline solid under vacuum.
- Washing: Wash the cake with cold Ethanol (2 x 10 mL).
- Drying: Dry the solid in a vacuum oven at 45°C for 6 hours.

Expected Result:

- Yield: ~40-45% (theoretical max is 50% for one enantiomer).
- Appearance: White crystalline solid.[4][5][6]
- Chiral Purity: >95% ee (Crude).[3] Recrystallization from Ethanol/Water (5:1) typically boosts ee to >99%.

Protocol B: Recovery of the Free Base

Objective: Liberate the chiral amine from the mandelate salt.

Procedure:

- Suspend the purified mandelate salt (5 g) in Dichloromethane (DCM, 50 mL) and Water (50 mL).
- Slowly add 2N NaOH (aq) while stirring until the pH of the aqueous layer reaches 12-13.
- Separate the organic layer.[2]
- Extract the aqueous layer with DCM (2 x 30 mL).
- Combine organic layers, wash with Brine (30 mL), and dry over anhydrous Na₂SO₄.
- Filter and concentrate under reduced pressure (keep bath < 40°C to prevent degradation).

Product: (1R, 2S)-2-(3,4-difluorophenyl)cyclopropaneamine as a pale yellow to colorless oil.

Analytical Validation (Chiral HPLC)

To verify the Enantiomeric Excess (ee), use the following HPLC method.

Parameter	Condition
Column	Daicel Chiralpak IC-3 (or equivalent cellulose derivative)
Dimensions	250 mm x 4.6 mm, 3 μ m
Mobile Phase	n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate	0.8 - 1.0 mL/min
Temperature	25°C
Detection	UV @ 260 nm
Sample Conc.	1.0 mg/mL in Ethanol

Retention Times (Approximate):

- (1R, 2S)-Isomer: ~8.5 min (Desired)
- (1S, 2R)-Isomer: ~10.2 min (Undesired)
- Note: Retention times vary by column age and exact mobile phase composition. Always run a racemic standard first.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Oiling Out	Cooling too fast or solvent too polar.	Reheat to reflux. Add a small amount of Ethanol. Cool more slowly.
Low Yield	Too much solvent.	Concentrate the mother liquor by 20% and re-cool.
Low ee (<90%)	Impure starting material or non-selective crystallization.	Perform a recrystallization using Ethanol/Water (5:1). Ensure slow cooling rate.
Coloration	Oxidation of amine.	Perform all steps under Nitrogen atmosphere. Use fresh solvents.

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